Kinase Selectivity: RPR-101511 Demonstrates >470-Fold Selectivity for PDGFβr Over EGFr
RPR101511A inhibits the PDGFβ-receptor tyrosine kinase with an IC50 of 106 nM. In contrast, its inhibitory activity against the epidermal growth factor receptor (EGFr) tyrosine kinase is minimal, with an IC50 greater than 50,000 nM. This data demonstrates a high degree of selectivity for the PDGFβr target [1].
| Evidence Dimension | IC50 for Kinase Inhibition (nM) |
|---|---|
| Target Compound Data | 106 ± 6 nM (n=15) |
| Comparator Or Baseline | EGFr: >50,000 nM |
| Quantified Difference | >471-fold lower IC50 (higher selectivity) for PDGFβr |
| Conditions | Human cell-free PDGFβr-TK ELISA assay |
Why This Matters
High selectivity over EGFr minimizes off-target effects in cell-based models where EGF signaling is critical, ensuring that observed phenotypes are attributable to PDGFR inhibition.
- [1] Bilder G, Wentz T, Leadley R, Amin D, Byan L, O'Conner B, Needle S, Galczenski H, Bostwick J, Kasiewski C, Myers M, Spada A, Merkel L, Ly C, Persons P, Page K, Perrone M, Dunwiddie C. Restenosis following angioplasty in the swine coronary artery is inhibited by an orally active PDGF-receptor tyrosine kinase inhibitor, RPR101511A. Circulation. 1999 Jun 29;99(25):3292-9. Table 1. View Source
